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Compound of Interest

Compound Name: 4-Bromobutan-2-ol

Cat. No.: B2956154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromobutan-2-ol, a key intermediate in various synthetic applications. The following sections

detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, offering a foundational resource for its identification and utilization in

research and development.

Spectroscopic Data Summary
The structural elucidation of 4-Bromobutan-2-ol is supported by a combination of

spectroscopic techniques. Each method provides unique insights into the molecular framework,

confirming the presence of key functional groups and the overall connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

¹H NMR Data

The proton NMR spectrum of 4-Bromobutan-2-ol exhibits distinct signals corresponding to the

different proton environments in the molecule. The chemical shifts (δ) are influenced by the

electronegativity of the adjacent oxygen and bromine atoms.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b2956154?utm_src=pdf-interest
https://www.benchchem.com/product/b2956154?utm_src=pdf-body
https://www.benchchem.com/product/b2956154?utm_src=pdf-body
https://www.benchchem.com/product/b2956154?utm_src=pdf-body
https://www.benchchem.com/product/b2956154?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2956154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protons
Chemical Shift
(ppm)

Multiplicity Integration

-CH₃ ~1.25 Doublet 3H

-CH₂- ~2.00 Multiplet 2H

-CH(OH)- ~3.90 Multiplet 1H

-CH₂Br ~3.50 Triplet 2H

-OH Variable Singlet (broad) 1H

¹³C NMR Data

The carbon NMR spectrum provides information on the number and electronic environment of

the carbon atoms.

Carbon Atom Chemical Shift (ppm)

-CH₃ ~23

-CH₂- ~42

-CH(OH)- ~65

-CH₂Br ~35

Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromobutan-2-ol reveals the presence of its characteristic functional

groups.
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Functional Group Wavenumber (cm⁻¹) Intensity

O-H stretch (alcohol) 3600-3200 Strong, Broad

C-H stretch (alkane) 3000-2850 Medium-Strong

C-O stretch (alcohol) 1150-1050 Strong

C-Br stretch 650-550 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The presence of bromine is readily identified by the characteristic M+2 isotopic

peak.

Fragment Ion m/z Interpretation

[C₄H₉BrO]⁺ 152/154 Molecular Ion (M⁺, M+2)

[C₄H₉O]⁺ 73 Loss of Br

[C₃H₆Br]⁺ 121/123 Loss of CH₃O

[C₂H₅O]⁺ 45
Cleavage adjacent to the

alcohol

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 4-Bromobutan-2-ol in 0.6-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.
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¹H and ¹³C NMR Acquisition:

Acquire the spectra on a standard NMR spectrometer (e.g., 400 MHz).

For ¹H NMR, typical parameters include a spectral width of -2 to 12 ppm, a sufficient number

of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

For ¹³C NMR, a spectral width of 0 to 220 ppm is standard, with proton decoupling to simplify

the spectrum. A larger number of scans and a longer relaxation delay are typically required

compared to ¹H NMR.

FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small drop of neat 4-Bromobutan-2-ol directly onto the crystal.

Data Acquisition:

Record the spectrum over a range of 4000 to 400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Perform a background scan with a clean, empty ATR crystal.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 4-Bromobutan-2-ol in a volatile organic solvent (e.g.,

dichloromethane or methanol).

Instrumentation and Analysis:

Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a

non-polar or medium-polarity column).
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Use a temperature program to separate the components of the sample. A typical program

might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250

°C).

The eluent from the GC is introduced into the mass spectrometer, which is typically operated

in electron ionization (EI) mode.

Acquire mass spectra over a relevant m/z range (e.g., 40-200 amu).

Data Interpretation and Visualization
The combined spectroscopic data provides a detailed "fingerprint" of 4-Bromobutan-2-ol,
allowing for its unambiguous identification. The logical workflow for this identification process is

illustrated in the diagram below.

Spectroscopic Techniques Derived Information

Conclusion

¹H NMR Proton Environments
& Connectivity

¹³C NMR Carbon Framework

IR Spectroscopy Functional Groups
(OH, C-Br)
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& Fragmentation Pattern

Structure of
4-Bromobutan-2-ol

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b2956154?utm_src=pdf-body
https://www.benchchem.com/product/b2956154?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2956154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Logical workflow for the structural elucidation of 4-Bromobutan-2-ol using various

spectroscopic techniques.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromobutan-2-ol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2956154#spectroscopic-data-for-4-bromobutan-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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